molecular formula C11H12F2OS B13643539 1-(2,4-Difluorophenyl)-2-(isopropylthio)ethan-1-one

1-(2,4-Difluorophenyl)-2-(isopropylthio)ethan-1-one

Cat. No.: B13643539
M. Wt: 230.28 g/mol
InChI Key: WGRNLTORLMFWLB-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-2-(isopropylthio)ethan-1-one is an organic compound characterized by the presence of a difluorophenyl group and an isopropylthio group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-2-(isopropylthio)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzene and isopropylthiol.

    Reaction Conditions: The reaction conditions may include the use of a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-2-(isopropylthio)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may yield alcohols or other reduced derivatives.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens or nitrating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity and potential therapeutic applications.

    Medicine: Research may explore its use as a precursor for drug development.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-2-(isopropylthio)ethan-1-one involves its interaction with specific molecular targets and pathways. The difluorophenyl group may enhance its binding affinity to certain enzymes or receptors, while the isopropylthio group may influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Difluorophenyl)-2-(methylthio)ethan-1-one
  • 1-(2,4-Difluorophenyl)-2-(ethylthio)ethan-1-one
  • 1-(2,4-Difluorophenyl)-2-(propylthio)ethan-1-one

Uniqueness

1-(2,4-Difluorophenyl)-2-(isopropylthio)ethan-1-one is unique due to the presence of the isopropylthio group, which may impart distinct chemical and physical properties compared to its analogs

Properties

Molecular Formula

C11H12F2OS

Molecular Weight

230.28 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-2-propan-2-ylsulfanylethanone

InChI

InChI=1S/C11H12F2OS/c1-7(2)15-6-11(14)9-4-3-8(12)5-10(9)13/h3-5,7H,6H2,1-2H3

InChI Key

WGRNLTORLMFWLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC(=O)C1=C(C=C(C=C1)F)F

Origin of Product

United States

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